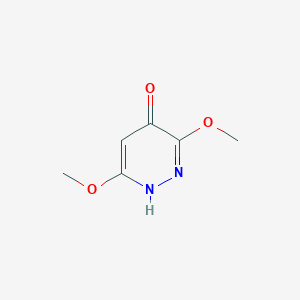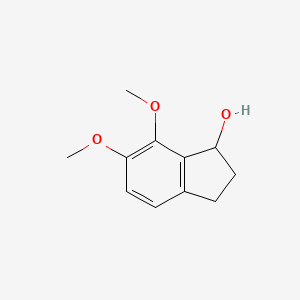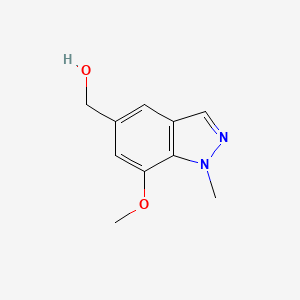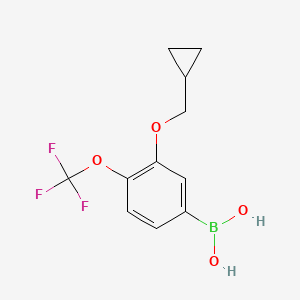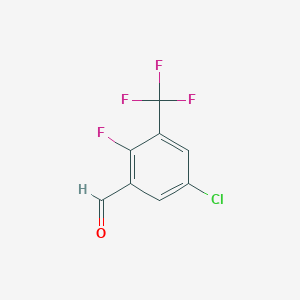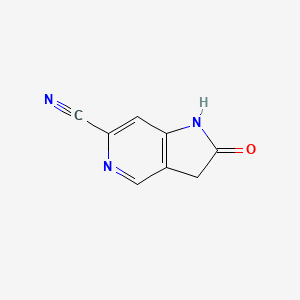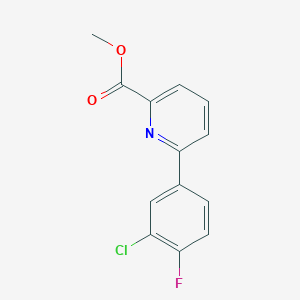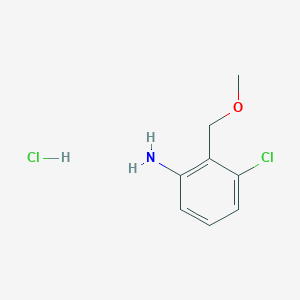
3-Chloro-2-(methoxymethyl)aniline hydrochloride
Descripción general
Descripción
3-Chloro-2-(methoxymethyl)aniline hydrochloride is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of anilines, such as 3-Chloro-2-(methoxymethyl)aniline hydrochloride, involves various methods and applications, covering both classical and modern approaches. The process provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-(methoxymethyl)aniline hydrochloride is C8H11Cl2NO. Its molecular weight is 208.08 .Chemical Reactions Analysis
The synthesis of anilines involves various reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary and primary amines .Aplicaciones Científicas De Investigación
Efficient Synthesis Routes
An efficient process for preparing 3-methoxymethylquinolines, which are precursors to various compounds, starts from substituted anilines and 3-chloropropionyl chloride. This process involves creating 3-chloro-N-(substituted phenyl)propionamide, which is then converted into 3-methoxymethyl substituted quinoline, showcasing the utility of chloro-aniline derivatives in synthesis pathways (Calvin et al., 2002).
Catalytic Synthesis Methods
The synthesis of arylamides, used in organic pigment production and as pharmaceuticals, can be catalyzed effectively using various Lewis acids. This synthesis involves interactions with aniline derivatives, demonstrating the chemical versatility and importance of aniline compounds in producing valuable end-products (Shteinberg, 2022).
Antimicrobial Activity Research
Quinazolinone derivatives, synthesized using aniline and its derivatives, have been studied for their antimicrobial properties. This highlights the role of aniline derivatives like 3-Chloro-2-(methoxymethyl)aniline hydrochloride in the development of potential antimicrobial agents (Habib et al., 2013).
Synthesis Related to Antiviral Compounds
The synthesis of tetrahydroquinolines related to Virantmycin, an antiviral compound, involves the use of substituted anilines. This indicates the significance of aniline derivatives in creating compounds with potential antiviral applications (Francis et al., 2004).
Chemical Degradation Studies
Studies on the degradation of herbicides like Maloran in soil indicate that aniline derivatives are formed during the breakdown process. This sheds light on the environmental chemistry and behavior of aniline compounds, including their degradation pathways and environmental impact (Katz & Strusz, 1968).
Safety And Hazards
3-Chloro-2-(methoxymethyl)aniline hydrochloride is considered hazardous. It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
3-chloro-2-(methoxymethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWHDNBCBSEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(methoxymethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



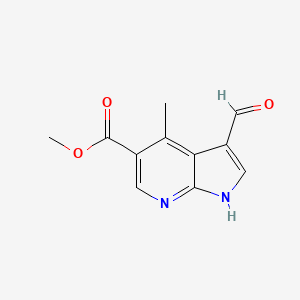
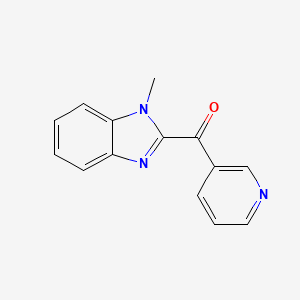
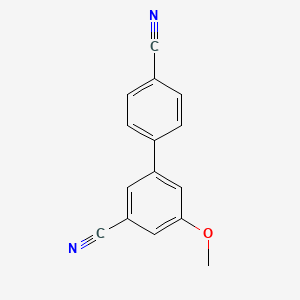
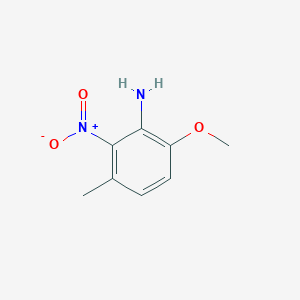
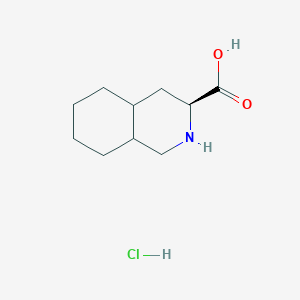
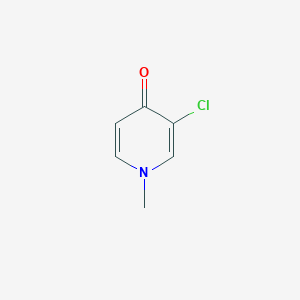
![Methyl 3-[2-(dimethylamino)phenyl]benzoate](/img/structure/B1431615.png)
